3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 1111025-65-0
VCID: VC4521781
InChI: InChI=1S/C23H20ClFN4O2/c1-28-13-17(23-26-22(27-31-23)14-6-5-7-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-8-3-2-4-9-29/h5-7,10-13H,2-4,8-9H2,1H3
SMILES: CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Molecular Formula: C23H20ClFN4O2
Molecular Weight: 438.89

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

CAS No.: 1111025-65-0

Cat. No.: VC4521781

Molecular Formula: C23H20ClFN4O2

Molecular Weight: 438.89

* For research use only. Not for human or veterinary use.

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one - 1111025-65-0

Specification

CAS No. 1111025-65-0
Molecular Formula C23H20ClFN4O2
Molecular Weight 438.89
IUPAC Name 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one
Standard InChI InChI=1S/C23H20ClFN4O2/c1-28-13-17(23-26-22(27-31-23)14-6-5-7-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-8-3-2-4-9-29/h5-7,10-13H,2-4,8-9H2,1H3
Standard InChI Key VDFJFNVWIUIZIV-UHFFFAOYSA-N
SMILES CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl

Introduction

The compound 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule that incorporates several pharmacophores, including a quinolinone core, a piperidine ring, and an oxadiazole moiety. This structure suggests potential biological activity, particularly in the realms of antimicrobial or antiviral applications, given the presence of these functional groups in various bioactive compounds.

Synthesis

The synthesis of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one would likely involve multiple steps, including the formation of the quinolinone core, introduction of the oxadiazole moiety, and attachment of the piperidine ring. Common methods might involve condensation reactions for forming the oxadiazole ring and nucleophilic substitution for attaching the piperidine group.

Biological Activity

While specific biological activity data for this compound is not available, compounds with similar structures have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Oxadiazoles have been explored for their antimicrobial properties, suggesting potential activity in this area .

  • Antiviral Activity: The presence of a quinolinone core and piperidine ring could indicate antiviral potential, as these motifs are found in drugs targeting viral replication mechanisms.

Research Findings

Given the lack of specific research findings on this exact compound, we can infer potential applications based on related compounds:

  • Molecular Docking Studies: These studies could predict how the compound interacts with biological targets, such as enzymes or receptors involved in microbial or viral replication.

  • In Vitro Assays: Testing in cell cultures would provide insights into the compound's efficacy and toxicity.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochlorideC15H17Cl2N3O326.22Potential therapeutic applications
N-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-2-oxo-1,3-benzothiazole-6-sulfonamideC18H15ClN4O4S450.9Not specified
5-[1-Benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazoleNot specifiedNot specifiedAntimicrobial and antiviral potential

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